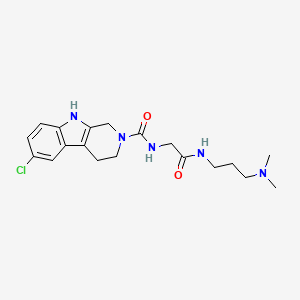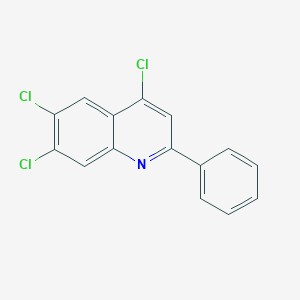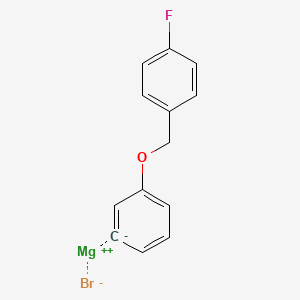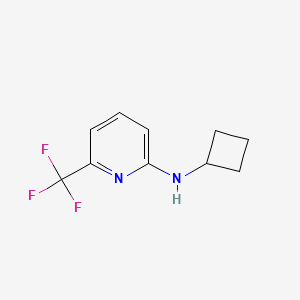![molecular formula C12H15F3OSi B12632845 Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 921610-52-8](/img/structure/B12632845.png)
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a trimethylsilyl group through an ethenyl linkage. The trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions with aldehydes and ketones, forming trimethylsilyl ethers.
Substitution Reactions: It can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tetrabutylammonium fluoride and potassium tert-butoxide, which facilitate the formation of reactive intermediates . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols and ketones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane exerts its effects involves the generation of reactive intermediates, such as trifluoromethide ions, which can participate in various chemical reactions . These intermediates can attack electrophilic centers in target molecules, leading to the formation of new chemical bonds. The presence of the trifluoromethyl group enhances the reactivity and stability of these intermediates, making the compound a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: This compound is similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to the presence of both the trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile reagent in various chemical transformations, particularly in the synthesis of fluorinated compounds .
Properties
CAS No. |
921610-52-8 |
|---|---|
Molecular Formula |
C12H15F3OSi |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)phenyl]ethenoxy]silane |
InChI |
InChI=1S/C12H15F3OSi/c1-17(2,3)16-8-7-10-5-4-6-11(9-10)12(13,14)15/h4-9H,1-3H3 |
InChI Key |
BFVHPUSSMUEOIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12632783.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)



![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)

![1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12632811.png)

![(2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B12632822.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-](/img/structure/B12632829.png)
silane](/img/structure/B12632835.png)
